(4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate
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Overview
Description
(4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate is an organoiodine compound with the molecular formula C16H15BrF3IO3S. It is a member of the iodonium salts family, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate typically involves the reaction of (4-bromophenyl)iodonium salts with mesitylene in the presence of a suitable oxidizing agent. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: It participates in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and other electrophiles. Typical reaction conditions involve solvents like dichloromethane or acetonitrile, and the reactions are often carried out at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a substituted aromatic compound .
Scientific Research Applications
(4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It can be used in the synthesis of biologically active molecules.
Industry: Used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate involves the transfer of the iodonium group to a substrate, facilitating various organic transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate
- Bis(4-bromophenyl)iodonium trifluoromethanesulfonate
- Phenyl(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate
Uniqueness
(4-Bromophenyl)(mesityl)iodonium trifluoromethanesulfonate is unique due to its specific substituents, which influence its reactivity and selectivity in organic reactions. Its bromophenyl and mesityl groups provide distinct steric and electronic properties that can be advantageous in certain synthetic applications .
Properties
Molecular Formula |
C16H15BrF3IO3S |
---|---|
Molecular Weight |
551.2 g/mol |
IUPAC Name |
(4-bromophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C15H15BrI.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-6-4-13(16)5-7-14;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
OTMXSMDJCLTCNC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)Br)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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